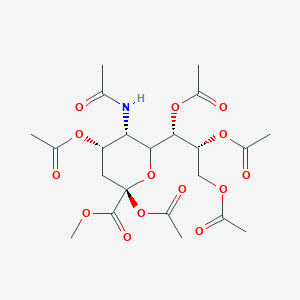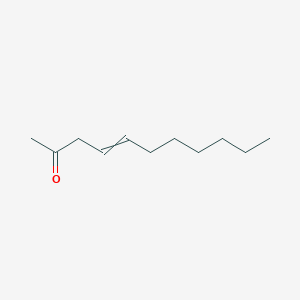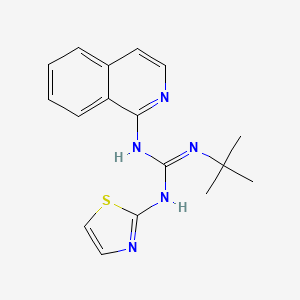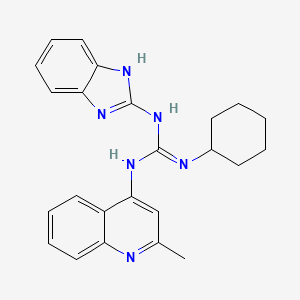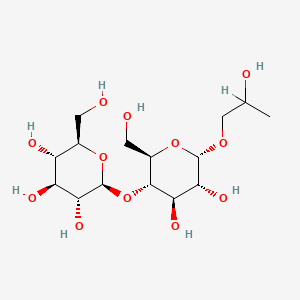
alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- is a glycosyl glycoside compound It is composed of two glucose molecules linked through a glycosidic bond, with an additional hydroxypropyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- typically involves glycosylation reactions. One common method is the silver perchlorate-catalyzed glycosylation of benzyl-protected glucopyranosides . This reaction involves the use of benzyl 2,3,6-tri-O-benzyl-4-O-(2,3-di-O-benzyl-alpha-D-xylopyranosyl)-beta-D-glucopyranoside with a glucopyranosyl chloride derivative, followed by the removal of protecting groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis methods. Enzymatic glycosylation is a preferred method due to its specificity and efficiency. For example, the use of glycosyltransferases can facilitate the transfer of glucose residues to form the glycosidic bond .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce glucitol derivatives.
Aplicaciones Científicas De Investigación
Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- involves its interaction with specific molecular targets and pathways. The compound can bind to glycosyltransferases and glycosidases, influencing carbohydrate metabolism and glycosylation processes . Its hydroxypropyl group enhances its solubility and stability, making it a suitable candidate for various applications.
Comparación Con Compuestos Similares
Similar Compounds
Sucrose: Composed of glucose and fructose linked by a glycosidic bond.
Lactose: Composed of glucose and galactose linked by a glycosidic bond.
Maltose: Composed of two glucose molecules linked by a glycosidic bond.
Uniqueness
Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- is unique due to its hydroxypropyl group, which enhances its solubility and stability compared to other disaccharides. This structural modification allows for its use in specialized applications, such as drug delivery and bio-based material production .
Propiedades
Número CAS |
68445-41-0 |
|---|---|
Fórmula molecular |
C15H28O12 |
Peso molecular |
400.38 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-hydroxypropoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H28O12/c1-5(18)4-24-14-12(23)10(21)13(7(3-17)26-14)27-15-11(22)9(20)8(19)6(2-16)25-15/h5-23H,2-4H2,1H3/t5?,6-,7-,8-,9+,10-,11-,12-,13-,14+,15+/m1/s1 |
Clave InChI |
YASQSQYNAKRYLD-JHJAPHOESA-N |
SMILES isomérico |
CC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES canónico |
CC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


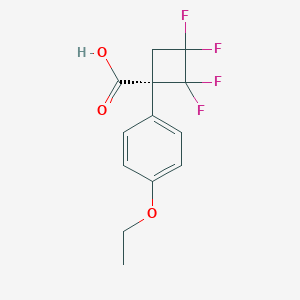

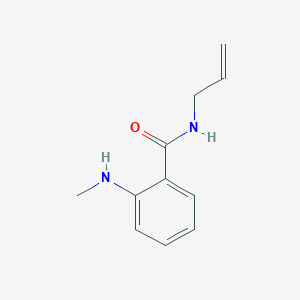
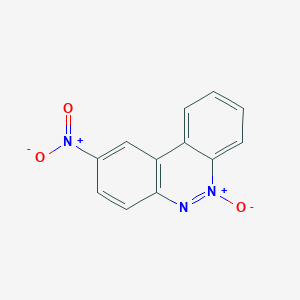


![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
